Norendoxifen
描述
Discovery and Classification within Anti-Estrogen Research
This discovery was significant because, unlike its parent compound tamoxifen (B1202) which primarily acts as a SERM, norendoxifen was classified as a nonsteroidal aromatase inhibitor (AI) belonging to the triphenylethylene (B188826) group. wikipedia.orgsketchy.comresearchgate.net Research demonstrated that its inhibitory potency against aromatase was substantial, with studies reporting a Kᵢ value of 35 nM. wikipedia.orgnih.gov This positioned this compound as a distinct entity within anti-estrogen research, separate from SERMs that compete with estrogen at the receptor level. researchgate.net The focus shifted to its potential as a lead compound for the development of new AIs, given its inherent potency and selectivity. wikipedia.orgnih.govresearchgate.net The first synthesis of this compound was reported in 2013, which allowed for more detailed investigation of its separate E- and Z-isomers. nih.govnih.gov
Rationale for Research Focus on Dual Mechanism of Action
The primary impetus for the intensive research focus on this compound is its unique dual mechanism of action. nih.govacs.orgnih.gov While initially identified as a potent aromatase inhibitor, subsequent studies revealed that it also possesses estrogen receptor (ER) modulatory activity. nih.govnih.gov This combination of functions in a single molecule presents a compelling therapeutic strategy. Agents with both AI and SERM activities could offer advantages in treating hormone-receptor-positive breast cancer. nih.govnih.gov
Research has elucidated that the two geometric isomers of this compound, (E)-norendoxifen and (Z)-norendoxifen, exhibit distinct biological activities. bioworld.comnih.govnih.gov Specifically, (E)-norendoxifen is the more potent aromatase inhibitor, while (Z)-norendoxifen demonstrates a higher binding affinity for both estrogen receptor-alpha (ER-α) and estrogen receptor-beta (ER-β). nih.govnih.govpharmgkb.org This stereoselectivity in its action provides a rich area for structure-activity relationship (SAR) studies and the rational design of new, more effective dual-acting agents. nih.govpitt.edu The potential for a single compound to both suppress estrogen synthesis via aromatase inhibition and block the estrogen receptor directly could lead to improved efficacy and potentially overcome some forms of resistance that develop to single-mechanism agents. nih.govnih.govmdpi.com This dual functionality makes this compound an ideal lead compound for developing novel therapeutics for breast cancer. nih.gov
Detailed Research Findings
Inhibitory Activity of this compound Isomers
The differential activity of this compound's isomers against aromatase and estrogen receptors is a key finding in its research profile. The (E)-isomer is a significantly more potent inhibitor of the aromatase enzyme, whereas the (Z)-isomer binds more strongly to estrogen receptors.
| Compound | Aromatase Inhibition (Kᵢ, nM) | ER-α Binding Affinity (EC₅₀, nM) | ER-β Binding Affinity (EC₅₀, nM) |
| (E)-Norendoxifen | 48 | 58.7 | 78.5 |
| (Z)-Norendoxifen | 442 | 17 | 27.5 |
Data sourced from studies on synthesized this compound isomers. nih.govpharmgkb.org
Comparative Inhibitory Potency of Tamoxifen Metabolites on Aromatase
Research comparing various tamoxifen metabolites highlighted this compound's superior aromatase inhibitory activity. This established its unique position among the metabolites.
| Compound | Inhibitory Potency Order on Aromatase |
| This compound | ≫ |
| 4,4'-dihydroxy-tamoxifen | > |
| Endoxifen (B1662132) | > |
| N-desmethyl-tamoxifen | > |
| N-desmethyl-4'-hydroxy-tamoxifen | > |
| Tamoxifen-N-oxide | > |
| 4'-hydroxy-tamoxifen | > |
| N-desmethyl-droloxifene | > |
| 4-hydroxy-tamoxifen | > |
| Tamoxifen |
This table illustrates the relative inhibitory potency, with this compound being significantly more potent than other tested metabolites. nih.govresearchgate.net
This compound Selectivity for Aromatase (CYP19)
This compound's selectivity as an aromatase inhibitor was evaluated by testing its inhibitory effects against other cytochrome P450 (CYP) enzymes. The compound showed significantly higher potency for CYP19 compared to other major drug-metabolizing CYP enzymes.
| Enzyme | IC₅₀ (nM) |
| Aromatase (CYP19) | 90 |
| CYP3A | 908 |
| CYP2C9 | 990 |
| CYP2C19 | Weaker Inhibition |
| CYP2B6 | No Substantial Inhibition |
| CYP2D6 | No Substantial Inhibition |
Data from in vitro studies using microsomal incubations. bioworld.comnih.gov
Structure
2D Structure
属性
CAS 编号 |
1308808-22-1 |
|---|---|
分子式 |
C24H25NO2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |
InChI 键 |
YCQBLTPGQSYLHD-VHXPQNKSSA-N |
手性 SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
产品来源 |
United States |
Ii. Metabolic Pathways and Biotransformation of Norendoxifen
Origin as a Tamoxifen (B1202) Metabolite
The biotransformation of tamoxifen and its metabolites into norendoxifen is a complex process mediated by several cytochrome P450 enzymes. mdpi.com Research conducted in human liver microsomes (HLMs) and with recombinant P450s has identified the specific isoforms responsible for its formation. nih.gov
Studies have shown that the formation of this compound from its immediate precursor, endoxifen (B1662132), is primarily catalyzed by CYP3A5 and CYP2D6. nih.gov While these two enzymes are the major contributors, other isoforms including CYP1A2, CYP2C9, and CYP2C19 also play a role, albeit a lesser one. nih.gov The conversion of tamoxifen to its initial metabolites, which are then further metabolized to this compound, involves enzymes such as CYP3A4 and CYP2C9. wikipedia.org The inhibition of specific CYP enzymes can significantly affect the rate of this compound formation; for instance, ketoconazole (B1673606) (a CYP3A inhibitor) and sulfaphenazole (B1682705) (a CYP2C9 inhibitor) have been shown to strongly inhibit its production. researchgate.netresearchgate.net
| Enzyme | Role in this compound Formation | Source |
|---|---|---|
| CYP3A5 | Major enzyme in the formation of this compound from endoxifen. | nih.gov |
| CYP2D6 | Major enzyme in the formation of this compound from endoxifen. nih.gov It is also the key enzyme for converting N-desmethyltamoxifen to endoxifen, a precursor of this compound. nih.govmdpi.comtandfonline.com | nih.govmdpi.comnih.govtandfonline.com |
| CYP1A2 | Contributes to this compound formation, but to a lesser extent than CYP3A5 and CYP2D6. | nih.gov |
| CYP2C9 | Contributes to this compound formation. nih.gov Inhibition studies confirm its involvement. researchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| CYP2C19 | Contributes to this compound formation, but its role is considered minor. nih.govnih.gov | nih.govnih.gov |
| CYP3A4 | Involved in the initial metabolism of tamoxifen to N-desmethyltamoxifen, a precursor in the this compound pathway. wikipedia.org | wikipedia.org |
This compound is formed through two primary metabolic pathways. wikipedia.orgtandfonline.com The first pathway involves the N-demethylation of endoxifen (4-hydroxy-N-desmethyltamoxifen). wikipedia.orgtandfonline.com Endoxifen itself is a major active metabolite of tamoxifen, formed through hydroxylation and N-demethylation of the parent drug. tandfonline.comnih.gov
The second pathway involves the 4-hydroxylation of N,N-didesmethyltamoxifen. wikipedia.orgtandfonline.com N,N-didesmethyltamoxifen is another metabolite produced from the sequential demethylation of tamoxifen. mdpi.com Therefore, this compound sits (B43327) at the convergence of these metabolic routes, arising from further biotransformation of other key tamoxifen metabolites. wikipedia.org
Isomeric Formation and Interconversion
The double bond in the triphenylethylene (B188826) structure of this compound gives rise to geometric isomers, specifically the E- and Z-isomers. nih.govnih.gov These isomers have been synthesized and studied, revealing that they possess different chemical properties and biological activities. nih.govnih.gov For instance, the synthesis of a mixed (E,Z)-norendoxifen batch showed that the two isomers have notably different solubilities in methanol (B129727), which allowed for the isolation of the pure E-isomer. nih.gov
The E- and Z-isomers exhibit different potencies in their inhibition of various cytochrome P450 enzymes. researchgate.netpharmgkb.org Research has demonstrated that E-norendoxifen has a significantly higher inhibitory ability against aromatase (CYP19) compared to Z-norendoxifen. researchgate.netpharmgkb.org Specifically, the inhibitory constant (Ki) for E-norendoxifen against CYP19 was found to be 9.3-fold lower than that of the Z-isomer. bioworld.com However, both isomers show similar potencies against other enzymes like CYP1A2, CYP3A4, CYP3A5, and CYP2C19. researchgate.netpharmgkb.org While the parent drug tamoxifen is administered as the Z-isomer and does not typically convert to the E-isomer in vivo, the potential for isomerization of its metabolites is an area of study. nih.gov
| Enzyme | E-Norendoxifen Ki (nM) | Z-Norendoxifen Ki (nM) | Source |
|---|---|---|---|
| CYP19 (Aromatase) | 48 | 442 | bioworld.com |
| CYP1A2 | 49 | 96 | bioworld.com |
| CYP3A4 | 126 | 468 | bioworld.com |
| CYP3A5 | 658 | 648 | bioworld.com |
| CYP2C19 | 0.48 | 0.69 | bioworld.com |
Iii. Molecular Mechanisms of Action
Aromatase (CYP19) Inhibition
Norendoxifen is recognized as a potent and selective inhibitor of aromatase (CYP19), the enzyme responsible for the final step in estrogen biosynthesis. wikipedia.orgnih.gov Its inhibitory action is a key component of its potential therapeutic profile.
Research has demonstrated that this compound inhibits aromatase through a competitive mechanism. nih.gov In this mode of inhibition, the molecule competes with the natural substrate (androgens) for binding to the enzyme's active site. The inhibitory constant (Ki), a measure of the inhibitor's potency, for this compound has been reported to be 35 nM. wikipedia.orgnih.govrsc.org Studies using a mixture of its isomers reported a Ki value of 70 ± 9 nM and an IC50 value of 131 ± 54 nM for recombinant CYP19. researchgate.netpharmgkb.orgnih.gov Dixon plot analysis further confirms the competitive nature of this inhibition. researchgate.net
| Parameter | Value | Inhibitor |
| Inhibition Constant (Ki) | 35 nM | This compound |
| Inhibition Constant (Ki) | 70 ± 9 nM | Mixed (E,Z)-Norendoxifen |
| IC50 | 131 ± 54 nM | Mixed (E,Z)-Norendoxifen |
This table summarizes the reported inhibition kinetics of this compound and its isomeric mixture against the aromatase (CYP19) enzyme.
The presence of a carbon-carbon double bond in this compound's structure results in the existence of two distinct geometric isomers: (E)-norendoxifen and (Z)-norendoxifen. nih.gov These isomers exhibit significant differences in their ability to inhibit aromatase, a phenomenon known as stereoselectivity. The E-isomer is markedly more potent in its inhibitory action against aromatase compared to the Z-isomer. nih.gov Specifically, (E)-norendoxifen demonstrates a 9.3-fold higher inhibitory capability against CYP19 than (Z)-norendoxifen. researchgate.netpharmgkb.orgnih.gov This difference in potency is reflected in their respective inhibition values, with one study reporting Ki values of 48 nM for the E-isomer and 442 nM for the Z-isomer. nih.govpharmgkb.org
| Isomer | Inhibition Constant (Ki) | IC50 |
| (E)-Norendoxifen | 48 nM | 77 nM |
| (Z)-Norendoxifen | 442 nM | 1029 nM |
This table compares the aromatase inhibitory potency of the E- and Z-isomers of this compound, highlighting the stereoselective nature of the inhibition.
To elucidate the structural basis for its inhibitory activity, computerized molecular docking studies have been conducted. nih.gov These simulations utilize the X-ray crystal structure of the human aromatase enzyme to predict the binding orientation and interactions of this compound within the active site. researchgate.netnih.gov The resulting models of the E-norendoxifen isomer docked within the aromatase active site are consistent with observed structure-activity relationships, providing a reliable foundation for understanding its mechanism. nih.gov
Molecular modeling has identified several key interactions between E-norendoxifen and amino acid residues within the aromatase active site that are crucial for its inhibitory function. nih.gov The terminal amino group of the molecule is considered essential, as it is predicted to form a salt bridge with the aspartic acid residue at position 309 (Asp309). nih.gov Additionally, the para-hydroxyl group on one of the phenyl rings (the "B" ring) is thought to be important, forming a hydrogen bond with the backbone carbonyl of the leucine (B10760876) residue at position 372 (Leu372). nih.gov
Molecular Docking and Binding Mode Analysis within Aromatase Active Site
Estrogen Receptor (ER) Modulation
In addition to its role as an aromatase inhibitor, this compound also functions as a modulator of estrogen receptors (ERs), binding to both the alpha (ERα) and beta (ERβ) subtypes. nih.govnih.gov This dual activity distinguishes it from many other endocrine therapies.
Similar to its aromatase inhibition, the interaction of this compound with estrogen receptors is stereoselective. However, the preference is reversed. The (Z)-norendoxifen isomer displays a significantly higher binding affinity for both ERα and ERβ than the (E)-isomer. nih.gov The Z-isomer is approximately three times more potent in binding to both receptor subtypes. nih.gov The reported EC50 values, which indicate the concentration required for 50% maximal binding, underscore this preference. For the Z-isomer, the EC50 is 17 nM for ERα and 27.5 nM for ERβ, while for the E-isomer, the values are 58.7 nM and 78.5 nM, respectively. nih.govpharmgkb.org Molecular modeling suggests the Z-isomer's higher affinity is due to critical interactions within the receptor's ligand-binding domain, including a salt bridge between the terminal amino group and Asp351, and hydrogen bonds between the hydroxyl group and both Glu353 and Arg394. nih.gov
| Isomer | EC50 for ERα | EC50 for ERβ |
| (Z)-Norendoxifen | 17 nM | 27.5 nM |
| (E)-Norendoxifen | 58.7 nM | 78.5 nM |
This table details the binding affinities (EC50 values) of the E- and Z-isomers of this compound for the estrogen receptor subtypes alpha (ERα) and beta (ERβ).
Stereoselective ER Binding by E- and Z-Isomers
This compound exhibits stereoselectivity in its binding to estrogen receptors (ER), with its geometric isomers, (E)-norendoxifen and (Z)-norendoxifen, displaying distinct binding affinities for both ER-α and ER-β subtypes. Research has consistently shown that the (Z)-isomer possesses a significantly higher affinity for both estrogen receptors compared to the (E)-isomer. nih.govresearchgate.netnih.gov
Studies have demonstrated that (Z)-norendoxifen is approximately three times more potent than (E)-norendoxifen in binding to both ER-α and ER-β. nih.gov This preferential binding is a critical aspect of its activity as a selective estrogen receptor modulator (SERM). The higher affinity of the (Z)-isomer suggests it is the primary contributor to the estrogen receptor-mediated effects of a mixed isomer preparation of this compound. nih.govresearchgate.net This characteristic is similar to the stereoselective ER binding observed with the isomers of 4-hydroxytamoxifen (B85900), another active metabolite of tamoxifen (B1202). nih.gov
The binding affinities are often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to displace 50% of a standard ligand from the receptor. The lower the EC50 value, the higher the binding affinity.
Table 1: Comparative Estrogen Receptor Binding Affinities of this compound Isomers
| Compound | ER-α Binding Affinity (EC50 nM) | ER-β Binding Affinity (EC50 nM) |
|---|---|---|
| (Z)-Norendoxifen | 17 | 27.5 |
| (E)-Norendoxifen | 58.7 | 78.5 |
| (E,Z)-Norendoxifen (mixed) | 26.9 | 35.2 |
This table presents data from studies determining the binding affinity of this compound isomers to recombinant human ER-α and ER-β. nih.govnih.gov
The structural orientation of the isomers is key to this difference in binding. Molecular modeling studies indicate that the para-hydroxyl group on the "B" ring of (Z)-norendoxifen is crucial for its high-affinity binding, as it forms important hydrogen bonds with amino acid residues Glu353 and Arg394 within the ER-α binding pocket. researchgate.net
Influence on Estrogen-Dependent Gene Expression
As a selective estrogen receptor modulator (SERM), this compound is anticipated to exert influence over the expression of estrogen-dependent genes. SERMs function by binding to estrogen receptors (ER-α and ER-β), and this ligand-receptor complex then interacts with specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.govscite.ai This interaction can either mimic (agonist effect) or block (antagonist effect) the actions of endogenous estrogens like 17β-estradiol, leading to the modulation of gene transcription.
A key estrogen-responsive gene implicated in breast cancer is the trefoil factor 1 (TFF1), also known as pS2. The transcription of the TFF1 gene is stimulated by estrogen in ER-positive breast cancer cells, such as MCF-7. nih.gov The regulation of TFF1/pS2 is often used as a benchmark to assess the estrogenic or antiestrogenic activity of a compound. While this compound's parent compound, tamoxifen, has been shown to have mixed agonist/antagonist effects on TFF1/pS2 expression, specific studies detailing the precise transcriptional effects of the (E)- and (Z)-isomers of this compound on this and other estrogen-regulated genes are not extensively detailed in the reviewed literature. researchgate.net However, given this compound's demonstrated high-affinity binding to estrogen receptors, it directly partakes in the molecular pathways that control the expression of such estrogen-sensitive genes. researchgate.net
Dual Aromatase Inhibition and Estrogen Receptor Modulation Synergism
A defining feature of this compound is its dual mechanism of action, functioning as both an aromatase inhibitor (AI) and a selective estrogen receptor modulator (SERM). nih.govresearchgate.netnih.govillinois.edu This combination of activities within a single molecule presents a potentially synergistic approach to endocrine therapy. The aromatase inhibition directly curtails the biosynthesis of estrogens from androgens, thereby lowering the levels of estrogen available to stimulate ER-positive cancer cells. nih.gov Concurrently, the SERM activity allows the molecule to directly compete with any remaining estrogen for binding to the estrogen receptor, modulating its function. nih.gov
This dual action could offer superior efficacy compared to agents with only a single mechanism. researchgate.net The synergy arises from attacking the estrogen signaling pathway at two distinct points: reducing the ligand (estrogen production) and blocking the receptor (ER modulation). researchgate.netnih.gov
Interestingly, the two primary activities of this compound are stereochemically distinct. The (E)-isomer is the more potent aromatase inhibitor, being at least 10-fold more active than the (Z)-isomer. nih.gov Conversely, as detailed previously, the (Z)-isomer is the more potent binder to both ER-α and ER-β. nih.govresearchgate.net
Table 2: Comparative Bioactivity of this compound Isomers
| Compound | Aromatase Inhibition (Kᵢ nM) | ER-α Binding Affinity (EC50 nM) |
|---|---|---|
| (E)-Norendoxifen | 48 | 58.7 |
| (Z)-Norendoxifen | 442 | 17 |
This table highlights the distinct and complementary activities of the E- and Z-isomers of this compound. nih.gov
This division of labor between the isomers suggests that a mixture, or a specifically designed analogue, could provide a comprehensive blockade of estrogen-driven cell proliferation. nih.govplos.org The dual AI/SERM agent may also ameliorate some side effects associated with potent aromatase inhibition by providing beneficial SERM activity in non-cancerous tissues, such as bone. nih.govresearchgate.net The unique combination of potent aromatase inhibition and high-affinity estrogen receptor binding makes this compound a significant lead compound for the development of novel dual-acting therapeutic agents. illinois.edu
Iv. Structure Activity Relationship Sar Studies and Analogue Development
Design Principles for Norendoxifen Analogues
The development of this compound analogues is guided by a structure-based drug design approach, leveraging molecular modeling and a deep understanding of the target enzymes. nih.gov The primary goal is to create compounds with dual aromatase inhibitory and estrogen receptor modulatory activities, which could offer superior efficacy and a better side-effect profile compared to existing therapies. nih.govacs.org
Key design principles for this compound analogues include:
Dual Targeting: The central strategy revolves around optimizing the molecule's ability to simultaneously inhibit aromatase and modulate the estrogen receptor. nih.govacs.org This is based on the hypothesis that a single compound with this dual function could be more effective in treating hormone-dependent breast cancer. nih.gov
Structure-Based Optimization: Molecular docking studies using the crystal structure of aromatase have been instrumental in guiding the structural modifications of this compound. nih.gov These models help predict how different functional groups on the this compound scaffold will interact with the active site of the enzyme. nih.gov
Modulating SERM Activity: For the estrogen receptor, the goal is to fine-tune the selective estrogen receptor modulator (SERM) activity. This involves designing analogues that can effectively antagonize the estrogenic effects in breast tissue. nih.gov The structural similarity between Z-norendoxifen and the known ER antagonist 4-hydroxytamoxifen (B85900) provides a logical starting point for these modifications. nih.gov
Improving Selectivity and Potency: A crucial aspect of the design process is to enhance the inhibitory potency against aromatase while also improving selectivity over other cytochrome P450 enzymes to minimize off-target effects. nih.govnih.gov
Enhancing Bioavailability and Metabolic Stability: Modifications are also considered to improve the pharmacokinetic properties of the analogues, such as their oral bioavailability and metabolic stability. For instance, replacing the ether oxygen with a methylene (B1212753) group is a strategy aimed at preventing oxidative O-dealkylation, thereby increasing the compound's stability in the body. nih.gov
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic structural modifications of the this compound scaffold have been crucial in elucidating the key molecular features required for its dual aromatase inhibitory and estrogen receptor modulatory activities. These modifications have provided valuable insights into the structure-activity relationships of this class of compounds. nih.gov
The processes of hydroxylation and N-demethylation, which are involved in the metabolic conversion of tamoxifen (B1202) to its active metabolites, have been shown to significantly influence the biological activity of these compounds. researchgate.net Stepwise hydroxylation and demethylation of tamoxifen lead to a progressive increase in its aromatase inhibitory potency. researchgate.net
The removal of methyl groups from the amino side chain, a process known as N-demethylation, plays a critical role in enhancing the aromatase inhibitory activity. researchgate.net For instance, the sequential N-demethylation of 4-hydroxytamoxifen to endoxifen (B1662132) and then to this compound results in a substantial increase in the ability to inhibit aromatase. researchgate.net This highlights the importance of the primary amine in this compound for its interaction with the aromatase enzyme. nih.gov
Modifications to the side chains of this compound have a profound impact on its biological activity. The aminoethoxy side chain, in particular, is a key determinant of the compound's interaction with the estrogen receptor. nih.govnih.gov
Replacing the ether oxygen in the aminoethoxy side chain with a methylene group was explored to potentially increase metabolic stability. nih.gov This modification was expected to prevent oxidative O-dealkylation. nih.gov The resulting analogues, particularly one where the ether oxygen was replaced, showed a significant reduction in progesterone (B1679170) receptor mRNA levels, indicating potent antiestrogenic effects, even though it had low affinity for ERα. nih.gov This suggests that receptor affinity does not always directly translate to functional activity. nih.gov
Alterations to the alkyl group on the ethyl side chain have also been investigated. The ethyl side chain is believed to fit into a hydrophobic pocket of the estrogen receptor. nih.gov Replacing the ethyl group with other substituents, such as a benzene (B151609) ring, led to a decrease in both aromatase inhibitory activity and estrogen receptor binding affinity. nih.gov
Table 1: Impact of Side Chain Modifications on Biological Activity
| Compound | Modification | Aromatase Inhibition (IC₅₀, nM) | ERα Binding Affinity (EC₅₀, nM) | ERβ Binding Affinity (EC₅₀, nM) |
| (E,Z)-Norendoxifen | Baseline | 82 | 21 | 38 |
| Analogue 61a | Ether oxygen replaced with methylene | 27 | 1920 | >10000 |
| Analogue 29e | Ethyl group replaced with benzene ring | 1300 | 230 | 180 |
Data sourced from Lv et al., 2015. nih.gov
Substitutions on the aromatic rings of the this compound scaffold have been shown to significantly influence its biological activity. nih.gov
On Ring A, the introduction of a fluorine atom resulted in a decrease in aromatase inhibitory activity but had only a minor negative effect on estrogen receptor binding. nih.gov Replacing the entire A ring with an ethyl group led to a decrease in both aromatase inhibition and ER binding affinity. nih.gov
On Ring B, the para-hydroxyl group is critical for activity. Its removal resulted in a significant decrease in aromatase inhibitory activity and a complete loss of binding affinity for both ERα and ERβ. nih.gov Replacing this hydroxyl group with an amino group improved aromatase inhibitory activity but decreased the estrogen receptor binding affinity. nih.gov
Table 2: Impact of Ring Substitutions on Biological Activity
| Compound | Modification | Aromatase Inhibition (IC₅₀, nM) | ERα Binding Affinity (EC₅₀, nM) | ERβ Binding Affinity (EC₅₀, nM) |
| (E,Z)-Norendoxifen | Baseline | 82 | 21 | 38 |
| Analogue 14a | Fluorine on Ring A | 210 | 38 | 51 |
| Analogue 14b | Ring A replaced with ethyl group | >10000 | 1600 | 1200 |
| Analogue 18 | Hydroxyl group removed from Ring B | 2700 | >10000 | >10000 |
| Analogue 25a | Hydroxyl on Ring B replaced with amino | 58 | 130 | 160 |
Data sourced from Lv et al., 2015. nih.gov
The double bond in the this compound structure gives rise to geometric isomers, (E)- and (Z)-isomers, which exhibit different biological activities. nih.govnih.govnih.gov The stereochemistry of these isomers plays a crucial role in their interaction with both aromatase and the estrogen receptors. nih.govnih.gov
The (E)-isomer of this compound is the more potent aromatase inhibitor, while the (Z)-isomer shows higher binding affinity for both ERα and ERβ. nih.govnih.gov This difference in activity underscores the importance of the three-dimensional arrangement of the molecule for its biological function. nih.gov
The isomers have also been observed to undergo isomerization, particularly in certain solvents like chloroform, where they can convert into a mixture of (E) and (Z) forms. nih.govnih.gov This isomerization can present challenges in the synthesis and biological testing of the pure isomers. nih.gov
Table 3: Biological Activity of this compound Isomers
| Isomer | Aromatase Inhibition (Kᵢ, nM) | ERα Binding Affinity (EC₅₀, nM) | ERβ Binding Affinity (EC₅₀, nM) |
| (E)-Norendoxifen | 48 | 58.7 | 78.5 |
| (Z)-Norendoxifen | 442 | 17 | 27.5 |
Data sourced from Lv et al., 2013. nih.gov
Development of Enhanced Potency Analogues (e.g., 4'-hydroxythis compound)
The systematic exploration of this compound's structure-activity relationships has led to the development of analogues with enhanced potency. nih.govacs.org A prime example of this is 4'-hydroxythis compound. acs.orgwikipedia.org
4'-Hydroxythis compound was designed based on the principle of incorporating an additional hydroxyl group at the 4'-position of the A ring of this compound. nih.gov This modification resulted in a compound with significantly elevated inhibitory potency against aromatase and enhanced binding affinity for both ERα and ERβ when compared to the parent compound, this compound. nih.govacs.orgnih.gov
Furthermore, 4'-hydroxythis compound demonstrated superior selectivity for aromatase over other cytochrome P450 enzymes, which is a desirable characteristic for a drug candidate. nih.govnih.gov These promising preclinical findings have positioned 4'-hydroxythis compound as a lead compound for further development as a potential therapeutic agent for estrogen receptor-positive breast cancer. nih.govwikipedia.orgacs.orgwikipedia.org
Table 4: Comparison of this compound and 4'-Hydroxythis compound
| Compound | Aromatase Inhibition (IC₅₀, nM) | ERα Binding Affinity (EC₅₀, nM) | ERβ Binding Affinity (EC₅₀, nM) |
| (E,Z)-Norendoxifen | 82 | 21 | 38 |
| 4'-Hydroxythis compound | 15 | 15 | 15 |
Data sourced from Lv et al., 2015. nih.gov
Computational and Molecular Modeling Approaches in SAR
Computational and molecular modeling techniques are pivotal in elucidating the structure-activity relationships (SAR) of this compound and guiding the rational design of its analogues. nih.gov These in silico methods provide detailed insights into the molecular interactions between this compound and its biological targets, primarily aromatase (CYP19A1) and the estrogen receptors (ERα and ERβ). nih.govunifap.br Methodologies such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling have been instrumental in understanding the dual inhibitory and modulatory activities of this compound and in the optimization of its structure for enhanced potency and selectivity. nih.govnih.gov
Molecular Docking and Binding Mode Analysis
Molecular docking studies have been extensively used to predict and analyze the binding orientation of this compound isomers within the active sites of their target proteins. nih.gov For instance, to investigate the interaction with aromatase, (E)-norendoxifen was docked into the androgen binding site of the human aromatase crystal structure (PDB code: 3s79). nih.govnih.gov These docking studies, often followed by energy minimization using molecular mechanics force fields like Amber, generate hypothetical binding models that are consistent with experimental SAR data. nih.govnih.gov
The modeling suggests that the phenolic hydroxyl group of (E)-norendoxifen is crucial for its interaction with aromatase, forming a hydrogen bond with the backbone carbonyl of the amino acid residue Leu372. nih.gov The ethyl side chain of (E)-norendoxifen is predicted to point towards the heme iron, a critical component of the aromatase active site. nih.gov This orientation is a key determinant for its aromatase inhibitory activity. nih.gov
Similarly, the binding of (Z)-norendoxifen to the estrogen receptor-α (ERα) has been modeled. nih.gov A hypothetical binding model was generated by mutating the crystal structure of the 4-hydroxytamoxifen complex with ERα (PDB code: 3ert). nih.gov This model, refined through full energy minimization, helps to explain the compound's ER modulatory effects. nih.gov
| Target Protein | PDB Code | Interacting Residues (Predicted) | Key Interaction Type | Reference |
| Aromatase (CYP19A1) | 3s79 | Leu372 | Hydrogen Bond with phenolic OH | nih.gov |
| Estrogen Receptor-α (ERα) | 3ert | (Modeled by mutation) | - | nih.gov |
Molecular Dynamics and Model Refinement
Molecular dynamics (MD) simulations are employed to refine the static pictures provided by molecular docking. arxiv.org By simulating the movement of the protein-ligand complex over time, MD can assess the stability of the predicted binding poses and provide a more dynamic understanding of the interactions. nih.govscispace.com For this compound, full energy minimization of the docked structures using packages like Amber 10 helps to validate the stability and favorable energetics of the proposed binding modes, lending greater confidence to the SAR hypotheses derived from them. nih.govnih.gov
Pharmacophore Modeling and Analogue Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. etflin.compharmacophorejournal.com For this compound and its analogues, a crucial pharmacophore for aromatase inhibition is the presence of an iron-coordinating group. nih.gov Although this compound itself lacks the typical triazole or imidazole (B134444) moiety of many aromatase inhibitors, its side chain's orientation towards the heme iron mimics this critical interaction. nih.gov
These computational models serve as a direct guide for structure-based drug design. nih.gov For example, the initial binding models for this compound prompted specific structural modifications to optimize its dual efficacy against both aromatase and the estrogen receptors. nih.gov This led to the design and synthesis of a series of analogues, including those with modifications to the aminoethoxyl side chain and replacements of the ether oxygen with a methylene group. nih.gov
The research findings from these computational and synthetic efforts led to the identification of more potent compounds. One notable example is 4'-hydroxythis compound, which demonstrated both enhanced aromatase inhibitory potency and increased affinity for estrogen receptors compared to the parent compound, this compound. nih.govnih.gov
| Compound | Aromatase Inhibition (IC₅₀) | ERα Affinity (EC₅₀) | ERβ Affinity (EC₅₀) | Reference |
| (E,Z)-Norendoxifen | 102 nM | 27 nM | 35 nM | nih.gov |
| (E)-Norendoxifen | 48 nM (Ki) | 58.7 nM | 78.5 nM | nih.gov |
| (Z)-Norendoxifen | 442 nM (Ki) | 17 nM | 27.5 nM | nih.gov |
| 4'-Hydroxythis compound | More potent than this compound | Higher affinity than this compound | Higher affinity than this compound | nih.govresearchgate.net |
V. Preclinical Pharmacological and Toxicological Investigations
In Vitro Studies of Norendoxifen Activity
In vitro research provides the initial assessment of a compound's biological activity in a controlled, non-living system. For this compound, these studies have been crucial in elucidating its enzyme inhibition profile and its efficacy in cancer cell models.
This compound has been evaluated for its potential to inhibit various cytochrome P450 (CYP450) enzymes, which are critical for the metabolism of numerous drugs. Understanding these interactions is key to predicting potential drug-drug interactions. Studies have shown that this compound inhibits a range of these enzymes with varying potency. The most significant inhibition was observed for CYP2C19, followed by CYP1A2, CYP3A4, CYP3A5, and CYP2C9. nih.govnih.gov Inhibition of CYP2A6 was considerably weaker. nih.gov Notably, no substantial inhibition of CYP2B6 was detected at a concentration of 5 μM. nih.gov The mechanism of inhibition was found to be competitive for CYP1A2, CYP2A6, and CYP2C19, while a noncompetitive mechanism was observed for CYP3A4 and CYP3A5. nih.gov
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mechanism |
|---|---|---|---|
| CYP1A2 | 207 ± 26 | 76 ± 3 | Competitive |
| CYP2A6 | 6373 ± 983 | Not Reported | Competitive |
| CYP2B6 | >5000 (No substantial inhibition) | Not Reported | Not Applicable |
| CYP2C9 | 990 | Not Reported | Not Reported |
| CYP2C19 | 2.80 ± 0.29 | 0.56 ± 0.02 | Competitive |
| CYP3A4 | 285 ± 81 | 375 ± 6 | Noncompetitive |
| CYP3A5 | 723 ± 27 | 829 ± 62 | Noncompetitive |
This compound exists as geometric isomers, (E)-norendoxifen and (Z)-norendoxifen, due to the presence of a double bond. Research has demonstrated that these isomers can possess different inhibitory activities against CYP450 enzymes. nih.gov Specifically, (E)-norendoxifen was found to be a more potent inhibitor of CYP1A2 and CYP3A4 than the (Z)-isomer. nih.gov In contrast, both isomers exhibited similar inhibitory capabilities against CYP3A5 and CYP2C19. nih.gov
| Enzyme | Relative Potency |
|---|---|
| CYP1A2 | (E)-isomer is 2.0-fold more potent than (Z)-isomer |
| CYP3A4 | (E)-isomer is 3.7-fold more potent than (Z)-isomer |
| CYP3A5 | (E)- and (Z)-isomers have similar inhibitory ability |
| CYP2C19 | (E)- and (Z)-isomers have similar inhibitory ability |
The anticancer potential of this compound has been assessed using in vitro cellular models, particularly hormone-sensitive breast cancer cell lines. These assays measure the compound's ability to inhibit cancer cell growth and to antagonize the estrogen receptor, a key driver of proliferation in these cancers.
This compound has demonstrated the ability to inhibit the growth of estrogen receptor-positive (ER+) human breast cancer cells, such as the MCF-7 cell line. This anti-proliferative effect is linked to its primary mechanism of action as an estrogen receptor antagonist. By blocking the estrogen receptor, this compound interferes with the estrogen-driven signaling pathways that promote cell proliferation.
The antagonistic activity of this compound at the estrogen receptor has been quantified in cell-based assays. Studies have confirmed that both isomers of this compound bind to estrogen receptor-α (ERα) and estrogen receptor-β (ERβ), with the (Z)-isomer showing a higher binding affinity for both receptor subtypes compared to the (E)-isomer. nih.gov The half-maximal effective concentration (EC₅₀) values, which indicate the concentration required to elicit half of the maximal response, underscore this difference in affinity. nih.govnih.gov
| Isomer | ERα EC₅₀ (nM) | ERβ EC₅₀ (nM) |
|---|---|---|
| (Z)-Norendoxifen | 17 | 27.5 |
| (E)-Norendoxifen | 58.7 | 78.5 |
Preclinical Pharmacokinetic Profiles in Animal Models
Absorption and Distribution Studies
Preclinical studies investigating the absorption and distribution of this compound have been conducted, primarily in mouse models. Following a single oral administration of a 100 mg/kg dose of (E,Z)-norendoxifen to NOD/SCID female mice, the pharmacokinetic profiles of both the (E)- and (Z)-isomers were determined. These studies revealed differences in the absorption rates of the two isomers. Specifically, (Z)-norendoxifen demonstrated more rapid absorption compared to (E)-norendoxifen. nih.gov
Tissue distribution studies are crucial for understanding the extent to which a compound reaches its target tissues. While specific tissue distribution data for this compound from these preclinical studies are not extensively detailed in the provided search results, the focus on plasma concentrations suggests that systemic absorption occurs after oral administration. The differential absorption rates and resulting plasma concentrations of the E- and Z-isomers are key findings in these initial pharmacokinetic evaluations.
Metabolism and Excretion Investigations
This compound is itself an active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen (B1202). wikipedia.org The metabolic pathways leading to the formation of this compound from tamoxifen are complex and involve multiple cytochrome P450 (CYP) enzymes. clinpgx.org Specifically, endoxifen (B1662132), another active metabolite of tamoxifen, undergoes demethylation to form this compound. drugbank.com In vitro studies using human liver microsomes and expressed P450s have identified CYP3A5 and CYP2D6 as the major enzymes responsible for the formation of this compound from endoxifen. researchgate.net Other isoforms, including CYP1A2, CYP2C9, and CYP2C19, also contribute to its formation, though to a lesser extent. researchgate.net
Once formed, this compound and other tamoxifen metabolites are further metabolized primarily through glucuronidation, a phase II metabolic process. clinpgx.orgmdpi.com This process facilitates the excretion of the metabolites. The primary route of excretion for tamoxifen and its metabolites is through the bile into the feces, with approximately 75% of the administered dose being eliminated as glucuronides. clinpgx.orgmdpi.com
Isomeric Pharmacokinetics (e.g., E- vs. Z-norendoxifen plasma concentrations and AUC)
Preclinical pharmacokinetic studies have demonstrated significant differences between the E- and Z-isomers of this compound. In a study involving NOD/SCID female mice administered a single oral dose of (E,Z)-norendoxifen, the plasma concentrations and area under the curve (AUC) values for each isomer were determined. nih.gov
These pharmacokinetic findings, combined with the distinct biological activities of each isomer, are important considerations for the further development of this compound and its analogs for therapeutic use. nih.govresearchgate.net (Z)-norendoxifen shows a higher binding affinity for both estrogen receptor-α (ERα) and estrogen receptor-β (ERβ), while (E)-norendoxifen is a more potent inhibitor of the aromatase enzyme. nih.govnih.govnih.gov
| Parameter | (E)-Norendoxifen | (Z)-Norendoxifen |
|---|---|---|
| Tmax (h) | 2 | 1 |
| Cmax (ng/mL) | Data not specified | 3-fold higher than (E)-norendoxifen |
| AUC | Data not specified | Significantly higher than (E)-norendoxifen |
Investigation of Drug Interactions in Preclinical Settings
This compound, as a metabolite of tamoxifen, is subject to the complex drug-drug interactions that affect tamoxifen's metabolic pathways. The formation of this compound is dependent on the activity of various cytochrome P450 enzymes, particularly CYP3A5 and CYP2D6. researchgate.net Consequently, drugs that inhibit or induce these enzymes can alter the plasma concentrations of this compound.
Preclinical in vitro studies have shown that this compound itself can inhibit certain CYP450 enzymes. It has been demonstrated to inhibit human liver CYP2C9 and CYP3A with IC50 values of 990 nM and 908 nM, respectively. nih.gov Inhibition of CYP2C19 by this compound was found to be weaker, and no significant inhibition of CYP2B6 and CYP2D6 was observed. nih.gov These findings suggest that this compound has the potential to act as a perpetrator in drug-drug interactions by inhibiting the metabolism of other drugs that are substrates of CYP2C9 and CYP3A.
The potential for drug interactions is a critical consideration in the development of any new therapeutic agent. Given that many cancer patients receive multiple medications, understanding the impact of co-administered drugs on this compound levels, and the effect of this compound on other drugs, is essential. For instance, potent inhibitors of CYP2D6, such as certain antidepressants, are known to reduce the formation of active tamoxifen metabolites and could therefore impact this compound levels. iupui.edu
Mechanisms of Resistance to Endocrine Therapies and this compound
Resistance to endocrine therapies, including agents that modulate the estrogen receptor pathway like this compound, is a significant clinical challenge. The mechanisms underlying this resistance are multifaceted and can involve alterations in the drug's target, as well as the activation of alternative signaling pathways that promote cell survival and proliferation.
Mutations in the estrogen receptor alpha gene (ESR1) are a well-established mechanism of acquired resistance to endocrine therapies. nih.gov These mutations can lead to a constitutively active estrogen receptor that promotes tumor growth even in the absence of estrogen. While specific studies on ESR1 mutations and resistance to this compound are not detailed in the provided search results, the general principles of endocrine resistance are applicable.
Other alterations in estrogen receptor function that can contribute to resistance include the loss of ERα expression, epigenetic modifications that alter ESR1 transcription, and changes in the recruitment of co-regulatory proteins to the estrogen receptor. nih.govmdpi.com These changes can disrupt the ability of endocrine agents like this compound to effectively antagonize estrogen-driven signaling in breast cancer cells.
The activation of alternative growth factor signaling pathways is a major mechanism of resistance to endocrine therapies. mdpi.com These pathways can bypass the need for estrogen receptor signaling to drive cancer cell proliferation and survival.
Cross-talk Between Signaling Pathways and ER Activity
The efficacy of estrogen receptor (ER) targeted therapies is often modulated by intricate cross-talk between the ER signaling pathway and other intracellular signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov This interplay is a critical factor in both the initial response to treatment and the subsequent development of acquired resistance. This compound, through its modulation of ER activity, is positioned at the nexus of these signaling networks.
Activation of growth factor receptor pathways, such as those involving epidermal growth factor (EGF) or insulin-like growth factor (IGF), can lead to the stimulation of the PI3K/AKT and MAPK/ERK cascades. nih.gov These pathways can, in turn, phosphorylate and activate the estrogen receptor or its co-activators in a ligand-independent manner. nih.govnih.gov For instance, activated AKT can directly phosphorylate ERα, promoting its activity even in the presence of an antagonist like Tamoxifen, thereby contributing to therapeutic resistance. nih.gov Similarly, the MAPK/ERK pathway can enhance ERα-mediated signaling, accelerating estrogen-dependent cellular proliferation. nih.gov
Table 2: Key Molecules in ER Signaling Cross-talk
| Pathway | Key Molecules | Role in Cross-talk with ER |
|---|---|---|
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, FOXO | Can phosphorylate and activate ERα ligand-independently; activation is a major mechanism of endocrine resistance. nih.govnih.goveur.nl |
| MAPK/ERK | Ras, Raf, MEK, ERK | Can phosphorylate ERα and its co-activators, enhancing transcriptional activity and promoting proliferation. nih.govresearchgate.net |
| Growth Factor Receptors | EGFR, HER2, IGF-1R | Upstream activators of PI3K/AKT and MAPK pathways, initiating signals that converge on the ER pathway. nih.gov |
This table summarizes the general mechanisms of signaling cross-talk with the estrogen receptor. This compound's specific interactions within this network are inferred from its role as an ER modulator.
Vi. Analytical Methodologies for Norendoxifen Quantification in Biological Matrices
Chromatographic Techniques (e.g., HPLC, UPLC)
Chromatography is the cornerstone for separating norendoxifen from its parent drug, tamoxifen (B1202), and other related metabolites present in biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose. nih.govscitechnol.com
Reverse-phase HPLC (RP-HPLC) is a common approach, utilizing a non-polar stationary phase (the column) and a polar mobile phase to separate compounds based on their hydrophobicity. healthinformaticsjournal.comhealthinformaticsjournal.com For this compound analysis, C18 (octadecylsilyl) columns are frequently used, offering effective separation from other tamoxifen metabolites. nih.govsigmaaldrich.com The choice of mobile phase is crucial for achieving optimal resolution. Typical mobile phases consist of a mixture of an aqueous component (like water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comnih.gov The separation is often performed using a gradient elution, where the proportion of the organic solvent is increased over time to elute more strongly retained compounds. nih.govnih.gov
The evolution from traditional HPLC to UPLC has marked a significant advancement in analytical capabilities. UPLC systems utilize columns packed with smaller particles (typically under 2 µm) and can operate at much higher pressures. nih.govnih.gov This results in substantially faster analysis times, improved resolution, and increased sensitivity. nih.gov For instance, a validated UPLC-based method successfully separated and quantified E- and Z-isomers of this compound and other endoxifen (B1662132) metabolites in human plasma with a total run time of just 6.5 minutes. nih.govnih.gov The use of superficially porous particles (SPP) in columns can also enhance separation efficiency compared to traditional fully porous particles (FPP) of the same size. sigmaaldrich.com
The separation of the E- and Z-isomers of this compound, which is essential due to their different biological activities, often requires specialized chiral stationary phases (CSPs) or careful optimization of standard reverse-phase columns. chromatographyonline.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective as they can recognize the subtle three-dimensional differences between stereoisomers, enabling their separation. chromatographyonline.comsigmaaldrich.com
Table 1: Examples of Chromatographic Conditions for this compound Analysis This table is interactive and allows for sorting and filtering of data.
| Technique | Column Type | Mobile Phase Composition | Flow Rate | Run Time | Reference |
|---|
| LC-MS/MS | Poroshell 120 EC-C18 | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | - | 6.5 min | nih.govnih.gov | | UPLC-MS/MS | C18 analytical column | Water and acetonitrile (gradient) | - | 4.5 min | nih.gov | | UPLC-MS/MS | Acquity UPLC C18 BEH (1.7 µm) | A: - B: - (linear gradient 5-95% A-B) | - | 3.0 min (gradient) | nih.gov | | HPLC-FLD | Reverse-phase column | - | - | 16 min | researchgate.net | | LC-ESI-MS/MS | Supelco Discovery C18 (5.0 µm) | 0.01M ammonium acetate (pH 4.5):acetonitrile (10:90, v/v) | 0.8 mL/min | - | sigmaaldrich.comresearchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the reference method for the quantification of this compound in biological fluids due to its exceptional sensitivity and specificity. researchgate.netgoogle.com This technique allows for the detection of analytes at very low concentrations, typically in the nanogram per milliliter (ng/mL) range. nih.gov
Following chromatographic separation, the column effluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique used for this class of compounds, operating in positive ion mode to generate protonated molecules [M+H]⁺ of the analytes. nih.govmdpi.com
Tandem mass spectrometry (MS/MS) further enhances specificity by employing a process of ion fragmentation. researchgate.net In a typical MS/MS experiment, the parent (or precursor) ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer. mdpi.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, leading to highly reliable quantification. nih.govresearchgate.net
For this compound, a prominent product ion has been identified at a mass-to-charge ratio (m/z) of 129.1, resulting from the fragmentation of its precursor ion (m/z 360.3). nih.gov This specific precursor-to-product ion transition (m/z 360.3 > 129.1) serves as a unique signature for the detection and quantification of this compound. nih.gov The use of stable isotope-labeled internal standards, which have a similar chemical structure but a different mass, is standard practice to correct for variations in sample processing and instrument response, ensuring high accuracy. researchgate.net
Table 2: Mass Spectrometry Parameters for this compound Detection This table is interactive and allows for sorting and filtering of data.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | MRM Transition | Reference |
|---|---|---|---|---|---|
| This compound | ESI Positive | 360.3 | 129.1 | 360.3 > 129.1 | nih.gov |
| Endoxifen (ENDX) | ESI Positive | 374.3 | 58.1 | 374.3 > 58.1 | nih.gov |
| Tamoxifen (TAM) | ESI Positive | - | - | - | nih.govresearchgate.net |
| 4-hydroxytamoxifen (B85900) (4OHTAM) | ESI Positive | - | - | - | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
While chromatographic and mass spectrometric methods are powerful tools for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure and stereochemistry. researcher.life For this compound, which exists as geometric isomers (E and Z), confirming the specific configuration is crucial.
The stereochemistry of (E)-norendoxifen has been definitively confirmed using Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.gov NOE is an NMR technique that detects the transfer of nuclear spin polarization from one nucleus to another through space. wordpress.com This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei), making it extremely useful for determining the spatial proximity of atoms within a molecule.
In the case of (E)-norendoxifen, irradiation of specific aromatic protons (Ha) was shown to produce a clear NOE signal with the benzylic methylene (B1212753) protons (Hb). nih.gov This observation is only possible if these two sets of protons are on the same side of the central double bond, which is characteristic of the E-isomer configuration. This type of structural elucidation provides absolute confirmation that complements the separation data obtained from chromatography. researcher.lifenih.gov
Method Validation for Isomer Quantification
To ensure that an analytical method provides reliable and reproducible results for the quantification of this compound isomers, it must undergo a rigorous validation process according to guidelines established by regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govscitechnol.comhealthinformaticsjournal.com This is particularly important for clinical applications where accuracy is paramount. nih.govnih.gov
A full validation procedure assesses several key parameters:
Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. nih.gov
Linearity: The analytical response must be directly proportional to the concentration of the analyte over a defined range. This is typically demonstrated by a high correlation coefficient (R² ≥ 0.98 or 0.99) for the calibration curve. nih.govnih.govresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net These are evaluated at multiple concentration levels (low, medium, and high quality controls) both within a single analytical run (intra-day) and across different days (inter-day). nih.gov Acceptance criteria are typically within ±15% (or ±20% at the lower limit of quantification) of the nominal value. nih.govnih.gov
Recovery: This assesses the efficiency of the sample extraction process by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Recoveries are generally expected to be consistent and high (e.g., >90%). nih.govnih.gov
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. scitechnol.com
Stability: The stability of this compound in the biological matrix is tested under various conditions, including freeze-thaw cycles and long-term storage, to ensure that the sample integrity is maintained prior to analysis. nih.govresearchgate.net
Validated methods for this compound have demonstrated excellent performance across these parameters, enabling their successful application to clinical plasma samples. nih.govnih.gov
Table 3: Summary of Method Validation Findings for this compound Quantification This table is interactive and allows for sorting and filtering of data.
| Validation Parameter | Finding | Concentration Range | Acceptance Criteria | Reference |
|---|
| Linearity (R²) | ≥ 0.98 | E-isomer: 1–500 ng/mL Z-isomer: 0.5–500 ng/mL | R² ≥ 0.98 | nih.govnih.gov | | Intra-day Precision (CV%) | 0.2-8.4% | - | Typically <15% | researchgate.net | | Inter-day Precision (CV%) | 0.6-6.3% | - | Typically <15% | researchgate.net | | Accuracy | 86-103% | - | Typically 85-115% | nih.govresearchgate.net | | Recovery | > 90% | - | Consistent and reproducible | nih.govnih.gov | | Stability | Stable for ≥6 months in frozen plasma | - | 85–115% of nominal concentration | nih.govresearchgate.net |
Vii. Future Directions and Research Perspectives
Optimization of Dual Aromatase Inhibitory and SERM Activities
The discovery of norendoxifen as the first compound with both aromatase inhibitory and estrogen receptor binding activities has spurred efforts to optimize its dual functions. nih.gov Research has focused on understanding the structure-activity relationships that govern its interaction with both targets. It was determined that the E-isomer of this compound is a more potent aromatase inhibitor, while the Z-isomer exhibits higher binding affinity for both ERα and ERβ. nih.gov This stereospecificity is a critical consideration for the design of future dual-acting agents.
Key optimization strategies have involved modifications to the this compound scaffold. nih.gov One significant advancement was the incorporation of a hydroxyl group at the 4'-position of the 'A' ring, creating 4'-hydroxythis compound. nih.govresearchgate.net This modification was based on molecular modeling which suggested the hydroxyl group could form a new hydrogen bond with residues in the aromatase active site, such as Ile133 or Arg115, and also increase affinity for the ER by bonding with His524. nih.gov The resulting analogue, 4'-hydroxythis compound, demonstrated both enhanced aromatase inhibitory potency and increased affinity for estrogen receptors compared to the parent compound. nih.govresearchgate.net
Further studies have explored the importance of other structural features. For instance, the para-hydroxyl group on the 'B' ring is crucial for ER binding, as its removal leads to a complete loss of affinity for both ERα and ERβ and a significant decrease in aromatase inhibition. nih.gov Conversely, replacing this hydroxyl group with an amino group improved aromatase inhibition but weakened ER binding. nih.gov The ethyl group on the triphenylethylene (B188826) core was found to be optimal for aromatase inhibitory activity and ERα binding affinity, while ERβ appeared more tolerant of different alkyl groups at this position. nih.gov These findings underscore the delicate balance required to maintain potent dual activity and provide a roadmap for the rational design of superior dual AI/SERM agents. nih.gov
Table 1: Comparative Biological Activities of this compound Isomers This table is interactive. You can sort and filter the data.
| Compound | Target | Activity Metric | Value (nM) |
|---|---|---|---|
| (E)-Norendoxifen | Aromatase | Ki | 48 |
| (E)-Norendoxifen | ER-α | EC50 | 58.7 |
| (E)-Norendoxifen | ER-β | EC50 | 78.5 |
| (Z)-Norendoxifen | Aromatase | Ki | 442 |
| (Z)-Norendoxifen | ER-α | EC50 | 17 |
| (Z)-Norendoxifen | ER-β | EC50 | 27.5 |
Data sourced from Lv et al., 2013. nih.gov
Development of Novel Analogues with Improved Selectivity and Potency
Building on the initial findings, the development of novel this compound analogues aims to enhance therapeutic efficacy by improving selectivity and potency. nih.govacs.org this compound itself was identified as a potent and selective competitive inhibitor of aromatase (CYP19) with a Ki of 35 nM, showing weaker inhibition against other cytochrome P450 enzymes like CYP2C9 and CYP3A, and no significant inhibition of CYP2B6 and CYP2D6. researchgate.netnih.gov This inherent selectivity is a favorable characteristic for a lead compound. researchgate.net
The synthesis of a series of structurally related analogues has been a key research focus. nih.govnih.gov The goal is to create new chemical entities that retain the dual-action mechanism but with a superior pharmacological profile. nih.gov The most promising of these is 4'-hydroxythis compound, which not only showed increased potency against both aromatase and the estrogen receptor but also exhibited superior selectivity for aromatase over other CYP450 enzymes when compared to this compound. nih.govnih.govacs.org
Other synthetic strategies have included replacing the ether oxygen in the aminoethoxyl side chain with a methylene (B1212753) group. nih.gov This modification, seen in analogue 61a, led to a decrease in aromatase inhibitory activity, likely due to the loss of a hydrogen bond with Ser478 in the enzyme's active site, but it did not significantly affect ER binding. nih.gov Further structural modifications, such as creating conformationally restricted analogues, have also been explored to fine-tune the molecule's interaction with its targets. nih.gov These efforts in medicinal chemistry, guided by molecular docking and structure-activity relationship studies, are crucial for producing next-generation dual inhibitors with an optimized balance of potency and selectivity. nih.govnih.gov
Table 2: Aromatase Inhibition and ER Binding of this compound and a Key Analogue This table is interactive. You can sort and filter the data.
| Compound | Aromatase IC50 (nM) | ER-α EC50 (nM) | ER-β EC50 (nM) |
|---|---|---|---|
| This compound | 102 ± 33 | 27.0 ± 4.8 | 35.2 ± 16.8 |
| 4'-Hydroxythis compound | 25.5 ± 5.6 | 12.0 ± 1.9 | 20.3 ± 1.9 |
Data represents a 1:1 mixture of E and Z isomers. Sourced from Lv et al., 2015. nih.gov
Exploration of Combination Therapies in Preclinical Models
A significant future direction is the exploration of this compound and its more potent analogues in combination with other anticancer agents. nih.gov The rationale for this approach is that targeting multiple pathways simultaneously can lead to synergistic effects and potentially delay or overcome drug resistance. nih.gov Preclinical studies have already shown that combining the aromatase inhibitor letrozole (B1683767) with the selective estrogen receptor downregulator (SERD) fulvestrant (B1683766) was more effective at suppressing breast tumor growth and delaying resistance than either agent alone. nih.gov This provides a strong precedent for the potential benefits of a single molecule, like a this compound analogue, that inherently combines these two mechanisms.
Addressing Mechanisms of Resistance for Next-Generation Therapies
A major challenge in endocrine therapy is the development of resistance, which can be either intrinsic or acquired. nih.gov Understanding the potential mechanisms of resistance to a dual-acting agent like this compound is critical for the development of effective next-generation therapies. nih.govnih.gov Since this compound targets both aromatase and the estrogen receptor, resistance mechanisms are likely to overlap with those seen for current AIs and SERMs. nih.gov
Key mechanisms of resistance to existing endocrine therapies include:
ERα Mutations: Mutations in the ESR1 gene, which codes for ERα, can lead to a constitutively active receptor that no longer requires estrogen for its function. nih.govuchicago.edu This would render both AIs and SERMs less effective.
Upregulation of Signaling Pathways: Cancer cells can bypass the need for estrogen signaling by activating alternative growth pathways, such as the PI3K/Akt/mTOR and MAPK pathways. nih.govnih.govresearchgate.net Overexpression of receptor tyrosine kinases like EGFR and HER2 can drive this activation. nih.gov
Loss of ER Expression: Although less common in acquired resistance, the complete loss of ERα expression would make the tumor insensitive to any therapy targeting the receptor. mdpi.comnih.gov
Altered Tamoxifen (B1202) Metabolism: For tamoxifen, poor metabolism due to genetic variations in the CYP2D6 enzyme can lead to lower concentrations of its active metabolites, like endoxifen (B1662132), reducing efficacy. nih.gov While this compound is also a metabolite, developing its analogues as direct-acting drugs bypasses this specific resistance mechanism. youtube.com
Next-generation therapies will need to address these challenges. This could involve developing novel this compound analogues that can effectively inhibit the constitutively active mutant ERs. uchicago.edu Alternatively, combination therapies that simultaneously target the ER/aromatase axis and key resistance pathways (e.g., PI3K inhibitors) are a promising strategy currently under investigation for existing endocrine therapies and would be a logical next step for advanced this compound analogues. researchgate.netresearchgate.net
Application in Drug Discovery and Development
This compound has been firmly established as a valuable lead compound in the field of drug discovery and development for ER-positive breast cancer. researchgate.netnih.govbioworld.com Its discovery as a tamoxifen metabolite with potent and selective aromatase inhibitory activity provided a novel chemical scaffold to build upon. researchgate.netnih.gov The subsequent finding that it also possesses SERM activity created a new paradigm for designing dual-action agents. nih.gov
The application of this compound in drug development is exemplified by the successful design of 4'-hydroxythis compound, a more potent and selective dual-acting molecule. nih.govnih.gov This demonstrates a classic drug discovery process: identifying a promising hit (this compound), understanding its structure-activity relationship through molecular modeling and analogue synthesis, and developing an optimized lead compound. nih.gov The established safety profile of this compound, given the widespread exposure to it as a tamoxifen metabolite, provides additional confidence for the development of its analogues. nih.gov
Future applications will involve leveraging the this compound scaffold to create even more sophisticated therapeutics. This could include the development of tissue-selective agents that maximize anti-cancer effects in the breast while minimizing side effects elsewhere, or the creation of agents specifically designed to combat known resistance mutations. The journey from identifying a metabolite's unexpected activity to the rational design of improved analogues showcases this compound's significant contribution to the pipeline of potential new cancer therapies. nih.govnih.gov
常见问题
Q. What are the pharmacokinetic (PK) differences between (E)- and (Z)-norendoxifen isomers, and how do these impact experimental design?
- Answer : (E)-Norendoxifen exhibits a lower (0.7 µg/mL) but comparable half-life (: 21.4 h) to the (Z)-isomer (: 2.1 µg/mL; : 22.7 h). However, the (Z)-isomer has a 6-fold higher AUClast (35.1 vs. 5.8 h·µg/L) and lower clearance (Cl_F_obs: 0.016 vs. 0.091 L/h), suggesting prolonged systemic exposure . Researchers should prioritize isomer-specific PK studies in animal models to account for these disparities in dosing schedules and bioavailability assessments.
Q. How do structural variations between (E)-, (Z)-, and (E,Z)-norendoxifen isomers influence their aromatase inhibition and estrogen receptor (ER) modulation?
- Answer : The (E,Z)-isomer shows balanced dual activity (aromatase IC50: 102 nM; ER-α EC50: 27 nM), while the (Z)-isomer has weaker aromatase inhibition (IC50: 1030 nM) but stronger ER-α binding (EC50: 17 nM). The (E)-isomer exhibits intermediate potency (aromatase IC50: 77 nM; ER-α EC50: 59 nM) . Structural differences, such as substituent positioning, alter steric interactions with aromatase and ER ligand-binding domains. Researchers should use molecular docking simulations alongside in vitro assays to correlate structural features with activity profiles.
Advanced Research Questions
Q. What methodologies are optimal for resolving contradictions in dual aromatase inhibitory and ER modulatory activities of norendoxifen isomers?
- Answer : Contradictions arise when isomers show inverse potency trends (e.g., (Z)-norendoxifen’s high ER affinity but low aromatase inhibition). To address this, employ:
- Comparative dose-response assays across multiple cell lines (e.g., ER-positive vs. aromatase-overexpressing models) .
- Structural-activity relationship (SAR) analysis using X-ray crystallography or NMR to map binding modes .
- Gene expression profiling to assess downstream ER signaling vs. aromatase suppression .
Q. How can researchers assess the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes, and what are the implications for drug-drug interaction studies?
- Answer : this compound inhibits CYP19 (aromatase), CYP2A5, and CYP3A4 in a concentration-dependent manner, as shown by enzyme activity assays (e.g., 50% inhibition of CYP19 at ~10 nM) . Use:
- Fluorometric or luminescent CYP inhibition kits to quantify IC50 values.
- Hepatocyte co-culture models to simulate metabolic interactions with other CYP substrates (e.g., tamoxifen).
- In silico pharmacokinetic modeling to predict clinical interactions based on in vitro inhibition constants .
Q. What experimental strategies are recommended to evaluate the therapeutic potential of this compound as a dual aromatase inhibitor and SERM (selective ER modulator)?
- Answer :
- In vivo xenograft models of hormone-dependent cancers (e.g., ER+ breast cancer) to compare tumor regression efficacy against tamoxifen or letrozole .
- Transcriptomic analysis (RNA-seq) to identify ER-regulated genes affected by this compound vs. pure antiestrogens.
- Bone density studies in ovariectomized rodents to assess SERM-like protective effects against osteoporosis .
Q. How do metabolic modifications (e.g., N-demethylation of endoxifen to this compound) alter inhibitory mechanisms, and how can this be leveraged in drug design?
- Answer : N-Demethylation converts endoxifen (noncompetitive aromatase inhibitor, 6Ki = 4 µM) into this compound (competitive inhibitor, Ki = 35 nM) by enhancing active-site binding . Strategies include:
- Synthetic modification of the amine group to stabilize competitive inhibition.
- Isomer-specific metabolic profiling using liver microsomes to optimize metabolic stability .
Methodological Considerations
Q. What criteria should guide the selection of isomer ratios in preclinical studies of this compound?
- Answer : Prioritize ratios based on:
- Target engagement : Use (Z)-isomer for ER modulation-focused studies; (E)-isomer for aromatase-dominant models .
- PK/PD modeling : Adjust ratios to match human metabolic clearance rates (e.g., lower (Z)-isomer clearance may require less frequent dosing) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Discrepancies often stem from differences in metabolic stability or tissue distribution. Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
